4H-Pyrrolo[1,2-e][1,2,5]oxadiazine
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Overview
Description
4H-Pyrrolo[1,2-e][1,2,5]oxadiazine is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique arrangement of atoms in this compound contributes to its stability and reactivity, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[1,2-e][1,2,5]oxadiazine typically involves cyclization reactions. One common method is the reaction of pyrrole derivatives with nitroso compounds under acidic conditions . Another approach involves the use of nitrile oxides and alkenes in a 1,3-dipolar cycloaddition reaction . These methods provide efficient routes to obtain the desired oxadiazine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can be tailored to meet industrial requirements, such as cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[1,2-e][1,2,5]oxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4H-Pyrrolo[1,2-e][1,2,5]oxadiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[1,2-e][1,2,5]oxadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to modulation of their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
4H-Pyrrolo[1,2-e][1,2,5]oxadiazine can be compared with other oxadiazine derivatives, such as:
1,2,4-Oxadiazine: Known for its antimicrobial and anticancer activities.
1,2,5-Oxadiazole: Exhibits similar biological activities but differs in ring structure and reactivity.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
43025-32-7 |
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Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4H-pyrrolo[1,2-e][1,2,5]oxadiazine |
InChI |
InChI=1S/C6H6N2O/c1-2-6-8(4-1)5-3-7-9-6/h1-4H,5H2 |
InChI Key |
KHOQCZPNBLWKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NOC2=CC=CN21 |
Origin of Product |
United States |
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